
YKL-05-099
概要
説明
YKL-05-099は、塩誘導性キナーゼ(SIK1、SIK2、およびSIK3)の強力かつ選択的な阻害剤です。特に腫瘍学および免疫学の分野において、科学研究において大きな可能性を示しています。 この化合物は、心筋増強因子2C(MEF2C)の機能を抑制する能力とその急性骨髄性白血病の進行における役割について研究されてきました .
準備方法
合成経路と反応条件
YKL-05-099の合成には、重要な中間体の形成とその後の最終生成物を形成する反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、通常、開発者によって保有されている独自のものです。 合成には、目的の化学変換を実現するために、さまざまな試薬と触媒が使用されることが知られています .
工業生産方法
This compoundの工業生産方法は、おそらくラボの合成プロセスを拡大することになります。これには、最終生成物の収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー反応器やその他の先進的な製造技術を使用して、生産効率を向上させることも可能です .
化学反応の分析
反応の種類
YKL-05-099は、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、化合物に酸素を付加したり、水素を奪ったりすることです。
還元: この反応は、化合物に水素を付加したり、酸素を奪ったりすることです。
一般的な試薬と条件
This compoundの反応で用いられる一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度や溶媒の選択など、具体的な条件は、目的の反応や出発物質の性質によって異なります .
形成される主要な生成物
This compoundの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される場合があり、還元反応では化合物の還元された形態が生成される場合があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Bone Healing and Fracture Repair
Mechanism of Action
YKL-05-099 has been investigated for its potential to enhance fracture healing by stimulating osteogenesis. In a study involving female mice with induced femoral fractures, this compound was administered to observe its effects on callus formation and mineralization. The results indicated that treatment with this compound significantly increased the volume fraction of mineralized callus and improved structural rigidity compared to controls .
Case Study: Fracture Callus Osteogenesis
In a controlled experiment, 126 mice were divided into groups receiving either phosphate-buffered saline (PBS), this compound, or parathyroid hormone (PTH). The analysis revealed that both this compound and PTH-treated groups exhibited enhanced osteoblast activity and reduced chondrocyte precursors, suggesting an acceleration in the mineralization process .
Data Summary
Treatment | Mineralized Callus Volume Fraction | Structural Rigidity | Osteoblast Activity |
---|---|---|---|
Control (PBS) | Low | Low | Baseline |
This compound | High | High | Increased |
Parathyroid Hormone | High | High | Increased |
Cancer Therapy
Targeting Acute Myeloid Leukemia
this compound has also been studied for its anti-cancer properties, particularly in the context of acute myeloid leukemia (AML). Research demonstrated that treatment with this compound in mouse models of MLL-AF9 AML resulted in attenuated disease progression and prolonged survival . The compound works by inhibiting SIK3, a kinase involved in cell division and survival of leukemia cells.
Case Study: Leukemia Treatment Efficacy
In a study conducted by researchers at Cold Spring Harbor Laboratory, mice treated with this compound exhibited significant reductions in tumor burden and improved survival rates. The study highlighted the drug's potential as an epigenetic therapy that modulates gene activity within cancer cells .
Data Summary
Treatment | Tumor Burden Reduction | Survival Rate Increase |
---|---|---|
Control | Baseline | Baseline |
This compound | Significant | Prolonged |
Immunomodulatory Effects
This compound has shown immunomodulatory effects by influencing cytokine responses. In studies involving lipopolysaccharide (LPS)-stimulated mice, pre-treatment with this compound led to increased interleukin-10 levels while decreasing tumor necrosis factor-alpha levels. This suggests that this compound may have therapeutic potential in managing inflammatory disorders .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, maintaining effective serum concentrations for extended periods without inducing significant metabolic abnormalities . This safety profile is critical for its potential clinical applications.
作用機序
YKL-05-099は、塩誘導性キナーゼ(SIK1、SIK2、およびSIK3)の活性を阻害することで効果を発揮します。 この阻害は、急性骨髄性白血病などの特定の癌細胞の増殖と生存に不可欠なMEF2C機能の抑制につながります . この化合物は、ヒストン脱アセチル化酵素4(HDAC4)のリン酸化状態と核局在を調節し、遺伝子発現と細胞機能にさらなる影響を与えます .
類似の化合物との比較
This compoundは、SIK1、SIK2、およびSIK3の強力かつ選択的な阻害においてユニークです。類似の化合物には、次のものがあります。
HG-9-91-01: 別のSIK阻害剤ですが、this compoundとは薬物動態特性が異なります.
SIK2阻害剤: SIK2を選択的に阻害する化合物ですが、SIK1とSIK3に対して同じ広範な活性を持たない可能性があります.
This compoundは、優れた薬物動態特性と複数のシグナル伝達経路を調節する能力を備えているため、科学研究において汎用性の高いツールとなっています .
類似化合物との比較
YKL-05-099 is unique in its potent and selective inhibition of SIK1, SIK2, and SIK3. Similar compounds include:
HG-9-91-01: Another SIK inhibitor, but with different pharmacokinetic properties compared to this compound.
SIK2 Inhibitors: Compounds that selectively inhibit SIK2, but may not have the same broad activity against SIK1 and SIK3.
This compound stands out due to its superior pharmacokinetic properties and its ability to modulate multiple signaling pathways, making it a versatile tool in scientific research .
生物活性
YKL-05-099 is a multi-kinase inhibitor primarily targeting salt-inducible kinases (SIKs), specifically SIK2 and SIK3. This compound has garnered attention for its potential therapeutic applications in various conditions, including inflammatory disorders, osteoporosis, and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions by inhibiting SIKs, which are serine/threonine kinases involved in regulating various cellular processes such as inflammation, metabolism, and bone remodeling. The inhibition of SIKs leads to several downstream effects:
- Inhibition of Inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40 while enhancing IL-10 levels in macrophages and mouse models .
- Bone Remodeling : The compound has been shown to increase bone formation while concurrently decreasing bone resorption in hypogonadal female mice, indicating its potential as a treatment for osteoporosis .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SIK activity, leading to significant changes in immune cell function:
- Macrophage Activity : Pre-incubation with this compound resulted in reduced phosphorylation of HDAC5 and increased expression of CREB target genes (e.g., Il10 and Nurr77) in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS) .
- Cell Cycle Arrest in AML : In AML cell lines expressing MEF2C, this compound caused cell-cycle arrest and apoptosis through on-target inhibition of SIK3, demonstrating its potential for cancer therapy .
In Vivo Studies
This compound has been evaluated in various animal models to assess its therapeutic efficacy:
- Osteoporosis Model : In ovariectomized mice, this compound significantly increased trabecular bone mass without increasing resorption. This dual action suggests a novel mechanism distinct from traditional anabolic agents like PTH .
- Acute Myeloid Leukemia Model : Treatment with this compound attenuated disease progression in MLL-rearranged AML models, extending survival at well-tolerated doses .
Table 1: Summary of Biological Activities of this compound
Table 2: Pharmacokinetic Properties
Parameter | Value | Reference |
---|---|---|
IC50 for SIK2 | 30 nM | |
Serum Concentration Duration | >16 hours above IC50 | |
Dose Range (effective) | 5 - 50 mg/kg |
Case Study 1: Osteoporosis Treatment
In a study involving ovariectomized mice, this compound was administered to evaluate its effects on bone density. Results indicated that the compound not only increased trabecular bone mass but also reduced markers associated with bone resorption. This suggests a potential application for treating post-menopausal osteoporosis.
Case Study 2: Acute Myeloid Leukemia
This compound was tested on two models of MLL-AF9 AML. The treatment resulted in significant suppression of MEF2C function and improved survival rates in treated mice compared to controls. This highlights the compound's potential as a targeted therapy for specific types of leukemia.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for YKL-05-099, and how can researchers ensure reproducibility?
- Methodological Answer: Begin by referencing peer-reviewed synthesis protocols, emphasizing reaction conditions (e.g., solvent systems, temperature, catalysts). Purification steps (e.g., HPLC, recrystallization) must be detailed, including characterization data (NMR, mass spectrometry) to confirm structural integrity. Cross-validate results with independent replicates and report deviations in yields or purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability under varying conditions?
- Methodological Answer: Use a combination of HPLC (for purity quantification), differential scanning calorimetry (DSC) for thermal stability, and accelerated stability studies (e.g., 40°C/75% RH for 1–3 months). Include degradation product profiling via LC-MS and validate methods using ICH guidelines .
Q. How can researchers design initial biological assays to evaluate this compound’s efficacy?
- Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. Use dose-response curves to determine IC50/EC50 values. Validate findings with orthogonal assays (e.g., cell viability assays for cytotoxicity) to rule off-target effects .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported biological activity across different studies?
- Methodological Answer: Conduct a systematic meta-analysis comparing experimental variables (e.g., cell lines, assay conditions, compound batches). Replicate conflicting studies under standardized protocols, and employ cheminformatics tools to assess structure-activity relationships (SAR) for context-dependent effects .
Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound production?
- Methodological Answer: Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Use in-line PAT (Process Analytical Technology) tools for real-time monitoring and statistical process control (SPC) to maintain consistency .
Q. What computational approaches are recommended to elucidate this compound’s mechanism of action when experimental data is inconclusive?
- Methodological Answer: Combine molecular docking (for target prediction), molecular dynamics simulations (to study binding stability), and network pharmacology (to identify downstream pathways). Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of predicted targets .
Q. How should researchers integrate multi-omics data to contextualize this compound’s effects in complex biological systems?
- Methodological Answer: Perform transcriptomic, proteomic, and metabolomic profiling post-treatment. Use pathway enrichment analysis (e.g., KEGG, GO) and machine learning (e.g., weighted gene co-expression networks) to identify convergent pathways. Correlate omics findings with phenotypic outcomes .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate potency metrics. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of small datasets .
Q. How can researchers distinguish artifacts from true biological signals in high-throughput screening data for this compound?
- Methodological Answer: Employ Z’-factor analysis to assess assay robustness. Use hit confirmation workflows (e.g., dose-response triplicates, counterscreens) and apply machine learning models (e.g., random forests) to filter false positives .
Q. Ethical and Reproducibility Considerations
Q. What frameworks ensure ethical reporting of negative or inconclusive results in this compound research?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing negative datasets in repositories like Zenodo. Use preprint platforms for early transparency and include detailed experimental logs to enable replication .
特性
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。